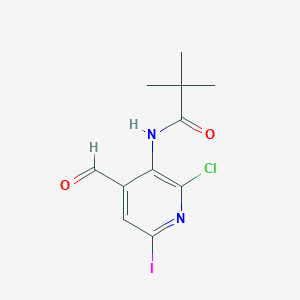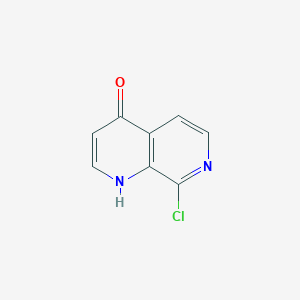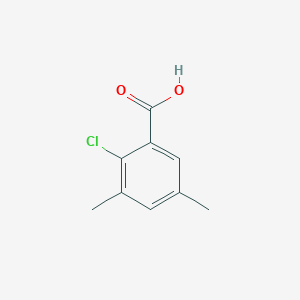![molecular formula C8H5BrN2O2 B1487731 Ácido 5-Bromo-1H-pirrolo[2,3-b]piridina-6-carboxílico CAS No. 1190322-26-9](/img/structure/B1487731.png)
Ácido 5-Bromo-1H-pirrolo[2,3-b]piridina-6-carboxílico
Descripción general
Descripción
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de BCL-2
Este compuesto se utiliza en la síntesis de Venetoclax, un potente e inhibitor selectivo de BCL-2 . Las proteínas BCL-2 son conocidas por regular la muerte celular (apoptosis), y su sobreexpresión está asociada con muchos cánceres. Al inhibir BCL-2, Venetoclax ha demostrado inducir apoptosis en las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer.
Desarrollo de inhibidores de PDK1
El ÁCIDO 5-BROMO-7-AZAINDOL-6-CARBOXÍLICO se utiliza para crear derivados que actúan como inhibidores de PDK1 (quinasa 1 dependiente de fosfoinosítido-3) . PDK1 desempeña un papel crucial en las vías de señalización que controlan el crecimiento y la supervivencia celular. Los inhibidores dirigidos a PDK1 tienen aplicaciones potenciales en el tratamiento de varios cánceres donde estas vías están desreguladas.
Investigación antiviral
Los derivados de este compuesto han mostrado promesa en la investigación antiviral. Específicamente, se han utilizado en el desarrollo de compuestos que pueden inhibir la replicación de virus, ofreciendo una vía potencial para crear nuevos medicamentos antivirales .
Aplicaciones antibacterianas y antifúngicas
La investigación indica que los derivados de pirrolopiridina, incluidos los derivados del ÁCIDO 5-BROMO-7-AZAINDOL-6-CARBOXÍLICO, exhiben significativas actividades antibacterianas y antifúngicas. Esto los hace valiosos en la búsqueda de nuevos antibióticos y antifúngicos, especialmente en una era de creciente resistencia a los antibióticos .
Inhibición de quinasas para el tratamiento del cáncer
Se ha encontrado que algunos derivados del ÁCIDO 5-BROMO-7-AZAINDOL-6-CARBOXÍLICO son inhibidores de quinasas efectivos. Las quinasas son enzimas que juegan un papel clave en la señalización celular, y su desregulación a menudo está implicada en el cáncer. Inhibir quinasas específicas puede interrumpir la proliferación y supervivencia de las células cancerosas .
Inhibidores de la entrada del VIH
El compuesto se ha utilizado como reactivo en la preparación de sulfonamidas de indol, que sirven como inhibidores de la entrada del VIH. Estos inhibidores pueden bloquear la entrada del virus y la infección de las células huésped, lo que es un paso crítico para prevenir la infección por VIH y la progresión al SIDA .
Andamios para el descubrimiento de fármacos
El núcleo de azaindol del ÁCIDO 5-BROMO-7-AZAINDOL-6-CARBOXÍLICO sirve como andamio en el descubrimiento de fármacos. Es una estructura común que se encuentra en varias moléculas farmacológicamente activas, incluidos fármacos contra el cáncer como venetoclax y vemurafenib, así como otros agentes terapéuticos .
Tratamientos para el deterioro cognitivo
Los derivados de este compuesto se están explorando como posibles tratamientos para el deterioro cognitivo. La parte de azaindol es una característica clave en la estructura molecular de estos compuestos, contribuyendo a su actividad en el sistema nervioso central .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can modulate signaling pathways that are crucial for cell growth, differentiation, and survival .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can inhibit the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, which is a critical mechanism for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to specific kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial when using this compound in preclinical studies.
Metabolic Pathways
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes .
Propiedades
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)






![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
